molecular formula C26H23N5OS B3296024 4-tert-butyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide CAS No. 891125-56-7

4-tert-butyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide

Cat. No.: B3296024
CAS No.: 891125-56-7
M. Wt: 453.6 g/mol
InChI Key: TYKBNVVCUIIYNG-UHFFFAOYSA-N
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Description

4-tert-butyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a triazolopyridazine moiety, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene derivative, followed by the formation of the triazolopyridazine core. The final step involves the coupling of the triazolopyridazine intermediate with the benzamide derivative under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC, and catalysts like DMAP .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic aromatic substitution can occur on the benzamide ring.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or hydrogen peroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenation using reagents like NBS or electrophilic nitration using nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of nitro groups would yield corresponding amines .

Scientific Research Applications

4-tert-butyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide involves its interaction with specific molecular targets. The triazolopyridazine moiety can interact with enzymes or receptors, modulating their activity. The thiophene ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-(4-bromo-3-cyano-7-fluoro-1-benzothiophen-2-yl)carbamate
  • tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

Uniqueness

4-tert-butyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide is unique due to its combination of a thiophene ring, triazolopyridazine core, and benzamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-tert-butyl-N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5OS/c1-26(2,3)19-11-9-17(10-12-19)25(32)27-20-7-4-6-18(16-20)21-13-14-23-28-29-24(31(23)30-21)22-8-5-15-33-22/h4-16H,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKBNVVCUIIYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CC=CS5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-tert-butyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide
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4-tert-butyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide
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4-tert-butyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide
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4-tert-butyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide
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4-tert-butyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide
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4-tert-butyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide

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